molecular formula C24H20N4O2S2 B2399082 1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone CAS No. 852366-94-0

1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone

Cat. No.: B2399082
CAS No.: 852366-94-0
M. Wt: 460.57
InChI Key: OCEZGJQYNBANRZ-UHFFFAOYSA-N
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Description

1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone is a useful research compound. Its molecular formula is C24H20N4O2S2 and its molecular weight is 460.57. The purity is usually 95%.
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Scientific Research Applications

Anti-tubercular Agents

Compounds similar to the specified chemical have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Some derivatives exhibited significant anti-tubercular activity, indicating their potential as therapeutic agents against tuberculosis. The study also assessed in vitro cytotoxicity, demonstrating that the most active compounds are safe, as their MIC values are much lower than the cytotoxic values (Maurya et al., 2013).

Antimicrobial Activity

Research has also been conducted on the synthesis of novel Schiff bases using related compounds, which were screened for their in vitro antimicrobial activity. Among these, several derivatives showed excellent activity compared to other derivatives, highlighting their potential as antimicrobial agents (Puthran et al., 2019).

Cyclization in Thiazolo-Quinazoline Heterocyclic System

Another study focused on the orientation of cyclization in the thiazolo-quinazoline heterocyclic system through NMR, DFT, and X-ray diffraction. This research provided insights into the regiochemistry of cyclized products and their structure, contributing to the understanding of the synthesis and properties of compounds within this chemical family (Gupta & Chaudhary, 2015).

Anticancer Agents

Some derivatives have been explored for their anticancer properties. For example, research into 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols led to the discovery of derivatives with potent antiproliferative activity. These compounds have shown to disturb microtubule formation and inhibit tumor growth in vivo, suggesting their potential as anticancer agents (Suzuki et al., 2020).

Trifluoromethyl-Substituted Derivatives

Research on the synthesis of novel trifluoromethyl-substituted derivatives starting from related compounds has been conducted. These studies have contributed to the development of compounds with significant cytotoxicity, indicating their potential for further exploration in the development of therapeutic agents (Bonacorso et al., 2016).

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S2/c1-30-17-10-8-16(9-11-17)21-13-20(22-7-4-12-31-22)27-28(21)23(29)14-32-24-18-5-2-3-6-19(18)25-15-26-24/h2-12,15,21H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEZGJQYNBANRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC=NC4=CC=CC=C43)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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